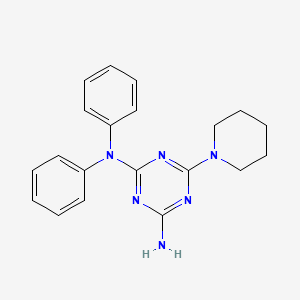

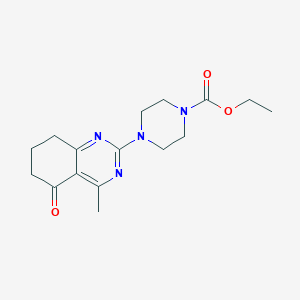

![molecular formula C13H16N4O3S B5597666 ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)

ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the transformation of precursors through reactions such as dimethyl acetone-1,3-dicarboxylate with sulfuryl chloride and thiourea, leading to various thiazole carboxylates and pyrimidine derivatives (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has been elucidated through techniques like X-ray crystallography, revealing detailed hydrogen-bonding patterns and molecular conformations (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, such as interaction with different arylidinemalononitrile derivatives, leading to the formation of ethyl iminothiazolopyridine-4-carboxylate and other derivatives with potential biological activity (Mohamed, 2021).

科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Pyrido and Pyrimidine Derivatives : Ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is used in the synthesis of complex chemical structures like pyrido and pyrimidine derivatives. These compounds have significant applications in chemical research due to their unique properties and potential biological activities (Žugelj et al., 2009).

Facilitating Ring Closure Reactions : This compound acts as a key reagent in facilitating ring closure reactions in the synthesis of thiazolo[5,4-d]pyrimidines. Such reactions are crucial in creating novel compounds that can have potential uses in various fields of chemistry and pharmacology (El-Bayouki & Basyouni, 1988).

Formation of Thiazolopyrimidine Derivatives : It is instrumental in the formation of thiazolopyrimidine derivatives. These derivatives are important in medicinal chemistry, where they are often examined for their biological activities, including antimicrobial and anticancer properties (Mohamed, 2014).

Biological Activities

Antimicrobial Properties : Certain derivatives synthesized using ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate have shown antimicrobial properties. This makes them subjects of interest in the development of new antimicrobial agents (Balkan et al., 2001).

Potential Antioxidant and Antimicrobial Activity : Derivatives involving this compound have been tested for their potential as antioxidants and antimicrobial agents. Such studies are crucial in the search for new drugs and treatments (Youssef & Amin, 2012).

Apoptosis-Inducing Agents in Cancer Treatment : Researchers have explored the use of compounds derived from ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate as apoptosis-inducing agents, particularly in the context of breast cancer treatment. This highlights its potential application in oncology (Gad et al., 2020).

Hypoglycemic Agents : The compound has been used in the synthesis of derivatives that act as glucokinase activators, showcasing potential as dual-action hypoglycemic agents. This suggests its relevance in diabetes research (Song et al., 2011).

特性

IUPAC Name |

ethyl 2-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-5-20-11(18)10-8(3)15-13(21-10)17-12-14-7(2)6-9(16-12)19-4/h6H,5H2,1-4H3,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAHJOMEZAMVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=NC(=CC(=N2)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804807 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide](/img/structure/B5597587.png)

![(1R*,3S*)-3-methoxy-7-[(2'-methoxybiphenyl-4-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5597594.png)

![2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5597598.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5597606.png)

![2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5597613.png)

![4-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methyl-5-propylpyrimidine](/img/structure/B5597626.png)

![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)